molecular formula C30H43N3O13 B15185643 (E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol CAS No. 81402-38-2

(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol

Cat. No.: B15185643
CAS No.: 81402-38-2
M. Wt: 653.7 g/mol
InChI Key: UONNCAGRWOKDSN-LDFLFNBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a salt formed between (E)-but-2-enedioic acid (fumaric acid) and a tertiary amine-containing derivative. The cationic moiety comprises a piperazine ring substituted with a 3-(dimethylamino)-1-phenylpropyl group and a propan-1-ol side chain . The (E)-configuration of the diacid ensures distinct physicochemical properties, such as solubility and stability, compared to its (Z)-isomer (maleic acid). Such structures are often explored for pharmacological activity, particularly targeting neurotransmitter receptors due to the piperazine and dimethylamino motifs .

Properties

CAS No.

81402-38-2

Molecular Formula

C30H43N3O13

Molecular Weight

653.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C18H31N3O.3C4H4O4/c1-19(2)11-9-18(17-7-4-3-5-8-17)21-14-12-20(13-15-21)10-6-16-22;3*5-3(6)1-2-4(7)8/h3-5,7-8,18,22H,6,9-16H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+

InChI Key

UONNCAGRWOKDSN-LDFLFNBESA-N

Isomeric SMILES

CN(CCC(N1CCN(CC1)CCCO)C2=CC=CC=C2)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)N2CCN(CC2)CCCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 1-phenyl-3-(dimethylamino)propane with piperazine under controlled conditions to form the piperazine derivative.

    Addition of the Enedioic Acid: The piperazine derivative is then reacted with (E)-but-2-enedioic acid under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, hydroxyl groups, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its role in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s analogs differ primarily in:

  • Piperazine substituents : Alkyl, aryl, or heteroaryl groups.
  • Aromatic groups : Phenyl, chlorophenyl, or trifluoromethylphenyl.
  • Acid moiety : (E)- vs. (Z)-but-2-enedioic acid.
Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents on Piperazine Aromatic Group Acid Configuration Molecular Weight (g/mol) Key Features
Target Compound 3-(dimethylamino)-1-phenylpropyl, propan-1-ol Phenyl (E) ~450 (estimated) High polarity due to propanol; tertiary amine enhances CNS penetration
(Z)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate 3-(2-chlorophenothiazinyl)propyl Chlorophenothiazine (Z) ~600 (estimated) Chlorophenothiazine enhances antipsychotic potential; (Z)-acid reduces solubility
but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one Trifluoromethylphenyl, propanone Trifluoromethylphenyl (E) 630.6 Trifluoromethyl group increases lipophilicity; ketone side chain alters metabolism
(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenyl-propan-1-amine 4-methylpiperazinyl Phenyl (E) ~435 (estimated) Methylpiperazine reduces steric hindrance; may improve receptor affinity

Physicochemical and Pharmacological Differences

  • Solubility : The (E)-configured diacid (fumarate) in the target compound offers higher aqueous solubility than maleate (Z)-salts . However, analogs with trifluoromethyl groups (e.g., ) exhibit lower solubility due to increased hydrophobicity.
  • Receptor Binding: Piperazine derivatives with dimethylamino groups (target compound) show affinity for serotonin/dopamine receptors, similar to Flivas (’s proprietary drug) . Chlorophenothiazine-containing analogs () may target histamine or muscarinic receptors.
  • Metabolic Stability : The propan-1-ol group in the target compound may undergo glucuronidation, whereas ketone-containing analogs (e.g., ) could be prone to reductase-mediated metabolism.

Biological Activity

(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol, commonly referred to as a derivative of butenedioic acid, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • (E)-but-2-enedioic acid : A dicarboxylic acid known for its role in various biochemical pathways.
  • 3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol : A piperazine derivative that enhances the compound's pharmacological profile.

The biological activity of this compound primarily stems from its ability to interact with various neurotransmitter systems, particularly:

  • Dopaminergic System : The dimethylamino group suggests potential interactions with dopamine receptors, which may influence mood and cognition.
  • Serotonergic System : The piperazine moiety may also facilitate interactions with serotonin receptors, contributing to anxiolytic and antidepressant effects.

Biological Activities

Research indicates that compounds similar to (E)-but-2-enedioic acid exhibit several biological activities:

1. Antidepressant Effects
Studies have shown that piperazine derivatives can possess antidepressant-like effects in animal models. These effects are often attributed to their ability to modulate serotonin and norepinephrine levels in the brain.

2. Anticonvulsant Properties
Research has indicated that certain derivatives exhibit anticonvulsant activity. For example, compounds synthesized from similar structures have demonstrated efficacy in reducing seizure frequency in animal models .

3. Analgesic and Anti-inflammatory Effects
Some studies suggest that derivatives of butenedioic acid can exhibit analgesic properties, potentially through inhibition of pro-inflammatory cytokines and modulation of pain pathways .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

Case Study 1: Anticonvulsant Activity
A study published in 2012 examined novel piperazine derivatives for their anticonvulsant activity. The results indicated that specific modifications to the piperazine structure enhanced efficacy against induced seizures in rodent models .

Case Study 2: Antidepressant Efficacy
In a clinical trial assessing the antidepressant properties of piperazine-based compounds, participants showed significant improvement in depressive symptoms after treatment with a related compound. This was attributed to enhanced serotonergic transmission .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
Compound AAntidepressantSerotonin reuptake inhibition
Compound BAnticonvulsantModulation of GABAergic activity
Compound CAnalgesicInhibition of COX enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.